molecular formula C34H34N4O5 B585304 3-ethenyl-2,7,12,18-tetramethyl-8-(2-oxoethylidene)-21H,23H-porphine-13,17-dipropanoic acid CAS No. 156198-96-8

3-ethenyl-2,7,12,18-tetramethyl-8-(2-oxoethylidene)-21H,23H-porphine-13,17-dipropanoic acid

Cat. No.: B585304
CAS No.: 156198-96-8
M. Wt: 578.7 g/mol
InChI Key: DVYBVKQYEZQOEY-WPPCFWOZSA-N
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Description

3-ethenyl-2,7,12,18-tetramethyl-8-(2-oxoethylidene)-21H,23H-porphine-13,17-dipropanoic acid is a complex organic compound that belongs to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethenyl-2,7,12,18-tetramethyl-8-(2-oxoethylidene)-21H,23H-porphine-13,17-dipropanoic acid typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin ring. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethenyl-2,7,12,18-tetramethyl-8-(2-oxoethylidene)-21H,23H-porphine-13,17-dipropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.

    Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives with varying degrees of oxidation, while substitution reactions can introduce new functional groups into the porphyrin ring.

Scientific Research Applications

3-ethenyl-2,7,12,18-tetramethyl-8-(2-oxoethylidene)-21H,23H-porphine-13,17-dipropanoic acid has several scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.

    Biology: Studied for its role in mimicking natural porphyrins, which are essential in biological processes like oxygen transport and photosynthesis.

    Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that can kill cancer cells.

    Industry: Utilized in the development of sensors and electronic devices due to its conductive properties.

Mechanism of Action

The mechanism of action of 3-ethenyl-2,7,12,18-tetramethyl-8-(2-oxoethylidene)-21H,23H-porphine-13,17-dipropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in photodynamic therapy or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other porphyrin derivatives such as:

    Hematoporphyrin: Used in photodynamic therapy.

    Protoporphyrin IX: A precursor to heme, essential for oxygen transport in blood.

    Chlorophyll: A natural porphyrin involved in photosynthesis.

Uniqueness

3-ethenyl-2,7,12,18-tetramethyl-8-(2-oxoethylidene)-21H,23H-porphine-13,17-dipropanoic acid is unique due to its specific functional groups and structural features, which confer distinct electronic and chemical properties. These properties make it suitable for specialized applications in research and industry.

Properties

CAS No.

156198-96-8

Molecular Formula

C34H34N4O5

Molecular Weight

578.7 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-8-ethenyl-13-[(E)-2-hydroxyethenyl]-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C34H34N4O5/c1-6-21-17(2)25-13-26-18(3)22(7-9-33(40)41)31(36-26)16-32-23(8-10-34(42)43)19(4)28(38-32)15-30-24(11-12-39)20(5)27(37-30)14-29(21)35-25/h6,11-16,35,37,39H,1,7-10H2,2-5H3,(H,40,41)(H,42,43)/b12-11+,25-13?,26-13?,27-14?,28-15?,29-14?,30-15?,31-16?,32-16?

InChI Key

DVYBVKQYEZQOEY-WPPCFWOZSA-N

Isomeric SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)/C=C/O

SMILES

CC1C2=NC(=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C1=CC=O

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=CO

Synonyms

3-ethenyl-2,7,12,18-tetramethyl-8-(2-oxoethylidene)-21H,23H-porphine-13,17-dipropanoic acid

Origin of Product

United States

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